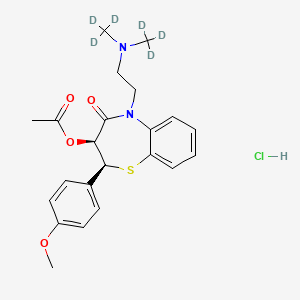

Diltiazem-d6 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diltiazem is an oral and parenteral non-dihydropyridine calcium channel blocker . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .

Synthesis Analysis

A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . The impurities were separated on the Zorbax RX C8 column with mobile phase-A consisting of a mixture of 0.05 M sodium dihydrogen phosphate monohydrate buffer pH 3.0 and methanol in the ratio 800:200v/v and mobile phase-B consisting of acetonitrile .Molecular Structure Analysis

The molecular formula of Diltiazem is C22H26N2O4S . The average mass is 414.518 Da and the monoisotopic mass is 414.161316 Da .Chemical Reactions Analysis

A novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .Physical And Chemical Properties Analysis

Diltiazem is a drug used as a calcium channel blocker in the treatment of cardiovascular disorders . Because of the poor aqueous solubility of the drug, its hydrochloride salt has been marketed .Aplicaciones Científicas De Investigación

Treatment of Anal Fissures

Diltiazem hydrochloride has been used in the treatment of chronic anal fissure (CAF). It works by reducing the spasm of the anal sphincter. Diltiazem hydrochloride gels were prepared using FDA recommended polymers for topical application in CAF .

Formulation of Gels

In a study, diltiazem hydrochloride gels were prepared using different polymers like hydroxypropylmethyl cellulose (HPMC), methylcellulose (MC), and polyethylene oxide (PEO) for topical application . The concentration of the polymer significantly increased the consistency of the gels .

Development of Pluronic Lecithin Organogel (PLO)

A pluronic lecithin organogel (PLO) of diltiazem hydrochloride was developed for the effective treatment of hypertension . The PLO was developed by taking different ratios of organic phase to aqueous phase with varying concentration of soya lecithin in the organic phase and pluronic in the aqueous phase .

Permeation Study

The effect of different solvents/penetration enhancers on the permeation of Diltiazem across the dorsal skin of rat was studied. Among all, the formulation containing isopropyl myristate (IPM) exhibited the highest flux .

Histopathology

The histopathology section of treated skin sample illustrated that lipid bilayer disruption was the mechanism for the Diltiazem permeation .

Assay Quantification

Diltiazem hydrochloride and its degradation impurity F were assayed by high-performance thin-layer chromatography (HPTLC) .

Mecanismo De Acción

Target of Action

Diltiazem-d6 hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels. By acting on these targets, Diltiazem-d6 hydrochloride can influence the heart’s rhythm and the blood vessels’ diameter .

Mode of Action

Diltiazem-d6 hydrochloride works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, which can lead to a decrease in blood pressure and a reduction in the heart’s workload .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem-d6 hydrochloride is the calcium signaling pathway . By inhibiting calcium influx, Diltiazem-d6 hydrochloride disrupts the normal functioning of this pathway, leading to a decrease in muscle contraction . This can have downstream effects on various physiological processes, including blood pressure regulation and heart rhythm .

Pharmacokinetics

The pharmacokinetics of Diltiazem-d6 hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is also known to be highly protein-bound in the plasma . These properties likely influence the bioavailability of Diltiazem-d6 hydrochloride.

Result of Action

The action of Diltiazem-d6 hydrochloride at the molecular level results in vasodilation and a decrease in peripheral vascular resistance . This leads to a decrease in blood pressure and a reduction in the heart’s workload . At the cellular level, the inhibition of calcium influx leads to a decrease in muscle contraction, affecting both the heart’s rhythm and the diameter of blood vessels .

Action Environment

The action, efficacy, and stability of Diltiazem-d6 hydrochloride can be influenced by various environmental factors While specific information for Diltiazem-d6 hydrochloride is not available, factors such as pH, temperature, and the presence of other drugs can affect the action of many drugs

Safety and Hazards

Diltiazem may be harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs (cardiovascular system), cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .

Direcciones Futuras

Diltiazem is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . It is used clinically for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . Future research may focus on expanding its uses and improving its formulation.

Propiedades

IUPAC Name |

[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3,3D3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-VEOFFBAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diltiazem-d6 hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)

![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)